molecular formula C9H7IN2 B3046385 3-Iodo-4-phenyl-1H-pyrazole CAS No. 1238062-17-3

3-Iodo-4-phenyl-1H-pyrazole

Cat. No.: B3046385
CAS No.: 1238062-17-3
M. Wt: 270.07
InChI Key: AJCZFZMBKGJTRS-UHFFFAOYSA-N
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Description

3-Iodo-4-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one iodine atom attached to a phenyl group. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.

Mechanism of Action

Target of Action

It’s structurally similar compound, 4-iodopyrazole, has been reported to interact with alcohol dehydrogenase 1c, 1b, 1a in humans and mycocyclosin synthase in mycobacterium tuberculosis . These targets play crucial roles in metabolic processes.

Mode of Action

Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . This suggests that 3-Iodo-4-phenyl-1H-pyrazole might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . This suggests that this compound might affect multiple biochemical pathways, leading to downstream effects that contribute to its overall activity.

Result of Action

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . This suggests that this compound might have similar effects, potentially leading to the inhibition of pathogenic organisms.

Action Environment

The synthesis of pyrazole derivatives often involves reactions catalyzed by iodine . This suggests that the synthesis and stability of this compound might be influenced by environmental factors such as temperature, pH, and the presence of other chemical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-phenyl-1H-pyrazole typically involves the iodination of 4-phenyl-1H-pyrazole. One common method is the reaction of 4-phenyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent such as ammonium cerium(IV) nitrate in acetonitrile . The reaction proceeds under mild conditions and yields the desired product with high regioselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like 3-azido-4-phenyl-1H-pyrazole or 3-cyano-4-phenyl-1H-pyrazole.

    Oxidation Products: Oxidized derivatives with higher oxidation states.

    Reduction Products: Reduced derivatives with lower oxidation states.

    Coupling Products: Biaryl compounds or other complex structures.

Scientific Research Applications

3-Iodo-4-phenyl-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Iodo-1H-pyrazole: Similar structure but lacks the phenyl group.

    3-Bromo-4-phenyl-1H-pyrazole: Similar structure with bromine instead of iodine.

    3-Chloro-4-phenyl-1H-pyrazole: Similar structure with chlorine instead of iodine.

Uniqueness: 3-Iodo-4-phenyl-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. The phenyl group enhances its lipophilicity and potential for π-π interactions, making it a valuable scaffold in drug design and materials science .

Biological Activity

3-Iodo-4-phenyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Pyrazole Compounds

Pyrazole derivatives, including this compound, are recognized for their multifaceted biological properties, including antitumor , anti-inflammatory , antimicrobial , and antidiabetic activities. The structural diversity of pyrazoles allows for a wide range of interactions with biological targets, making them valuable in drug development .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth. In one study, a related pyrazole derivative demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells, suggesting that this compound may possess comparable efficacy in cancer treatment .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable as well. Pyrazoles have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vivo studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers such as TNF-α and IL-6, indicating that this compound could be effective in managing inflammatory diseases .

Antimicrobial Activity

Antimicrobial properties are another significant aspect of pyrazole compounds. Studies have indicated that various pyrazoles exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the pyrazole ring can enhance this activity, suggesting that modifications to this compound might improve its antimicrobial efficacy .

Synthesis and Evaluation

A study focused on the synthesis of substituted pyrazoles highlighted the biological evaluation of various derivatives. The synthesized compounds were tested for their inhibitory effects on cancer cell lines and showed varying degrees of efficacy. For example, one derivative exhibited an IC50 value comparable to established anticancer drugs, emphasizing the potential therapeutic applications of pyrazole derivatives like this compound .

Comparative Biological Activity Table

Activity Type Compound IC50 Value (µM) Reference
Antitumor3-Iodo-4-phenyl-pyrazole0.08
Anti-inflammatoryPyrazole Derivative10 (TNF-α inhibition)
AntimicrobialRelated PyrazolesVaries

Properties

IUPAC Name

5-iodo-4-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCZFZMBKGJTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694998
Record name 5-Iodo-4-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238062-17-3
Record name 5-Iodo-4-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-4-phenyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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